2-Amino-1-(3-fluoro-4-methoxyphenyl)ethan-1-one hydrochloride; 95%
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Overview
Description
The compound “2-Amino-1-(3-fluoro-4-methoxyphenyl)ethan-1-one hydrochloride” is a chemical compound with a molecular weight of 221.66 . It is a solid at room temperature and is stored under an inert atmosphere . The compound is also known as “®-2-amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol hydrochloride” and "(S)-2-amino-2-(3-fluoro-5-methoxyphenyl)ethan-1-ol hydrochloride" .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile has been synthesized from 1-(3-fluoro-4-methoxyphenyl)ethanone, malononitrile, a mild base, and sulfur powder using the Gewald synthesis technique . The intermediate was then treated with 1,3-disubstituted pyrazole-4-carboxaldehyde to obtain novel Schiff bases .Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated using various spectroscopic techniques, including FT-IR, UV–visible, 1H NMR, and HRMS . The structure of these compounds was further confirmed using single-crystal X-ray diffraction .Chemical Reactions Analysis
The compound can potentially participate in various chemical reactions. For example, 3′-Fluoro-4′-methoxyacetophenone, a key component in the Mannich reaction along with formaldehyde and secondary amines, can be used to produce β-amino-carbonyl compounds, also known as Mannich bases .Physical And Chemical Properties Analysis
The compound is a solid at room temperature and is stored under an inert atmosphere . .Scientific Research Applications
Synthesis of Thiophene Derivatives
Thiophene and its derivatives are significant in medicinal chemistry due to their wide range of therapeutic properties. The compound can be utilized in the synthesis of thiophene moieties, which are known to exhibit anti-inflammatory, anti-psychotic, anti-arrhythmic, and anti-cancer activities, among others . The versatility of thiophene derivatives makes them valuable for creating new drugs with potential therapeutic applications.
Antimicrobial and Antiviral Research
Derivatives of this compound have been studied for their antimicrobial and antiviral properties. The compound can be modified to enhance these properties, leading to potential applications in the development of new antibiotics and antiviral medications .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Mechanism of Action
Target of Action
The primary target of 2-Amino-1-(3-fluoro-4-methoxyphenyl)ethan-1-one hydrochloride is PI3Kδ . PI3Kδ is a lipid kinase that plays a key role in cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .
Biochemical Pathways
The inhibition of PI3Kδ affects the PI3K/AKT/mTOR pathway, which is involved in cell survival and proliferation . The downstream effects of this disruption can lead to changes in cell growth and survival .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific context in which it is used. For example, in the context of cancer treatment, the inhibition of PI3Kδ could potentially slow down tumor growth .
properties
IUPAC Name |
2-amino-1-(3-fluoro-4-methoxyphenyl)ethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2.ClH/c1-13-9-3-2-6(4-7(9)10)8(12)5-11;/h2-4H,5,11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUYFDKYRRIHRCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CN)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-(3-fluoro-4-methoxyphenyl)ethan-1-one hydrochloride |
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